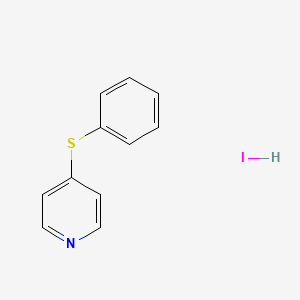
4-(Phenylthio)pyridine hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylthio)pyridine hydriodide is an organic compound that features a pyridine ring substituted with a phenylthio group at the 4-position and an associated hydriodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylthio)pyridine hydriodide typically involves the nucleophilic substitution of a halogenated pyridine with a thiophenol. One common method includes the reaction of 4-chloropyridine with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Phenylthio)pyridine hydriodide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Phenylthio)pyridine hydriodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Phenylthio)pyridine hydriodide involves its interaction with various molecular targets. The phenylthio group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The pyridine ring can participate in coordination with metal ions, affecting the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Phenylthio derivatives: Compounds with a phenylthio group attached to different aromatic or heterocyclic rings.
Uniqueness
4-(Phenylthio)pyridine hydriodide is unique due to the combination of the phenylthio group and the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73840-34-3 |
|---|---|
Fórmula molecular |
C11H10INS |
Peso molecular |
315.18 g/mol |
Nombre IUPAC |
4-phenylsulfanylpyridine;hydroiodide |
InChI |
InChI=1S/C11H9NS.HI/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h1-9H;1H |
Clave InChI |
VJOFPSFJCMYHJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=NC=C2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)

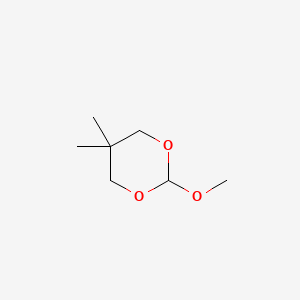

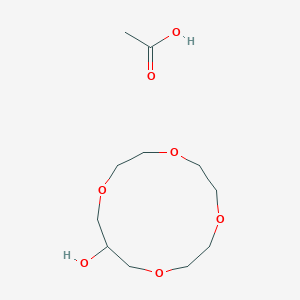
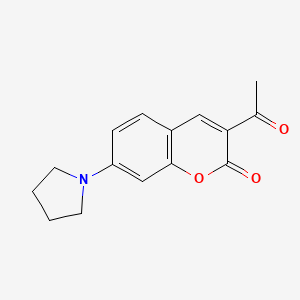
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
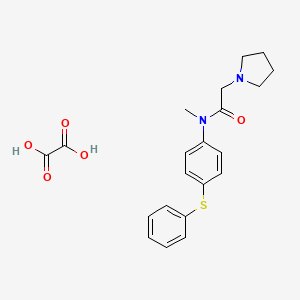
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)

